8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of isothiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a thienyl group, and a dihydroisothiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as suprofen and articaine, share structural similarities with 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane.
Isothiazolopyrimidine Derivatives: Other compounds in the isothiazolopyrimidine class may have similar chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-2-19-3-5-21(6-4-19)33-23-17-22(26-18-27-23)28-11-7-20(8-12-28)24(30)29-13-9-25(10-14-29)31-15-16-32-25/h3-6,17-18,20H,2,7-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMODMYHIDWGGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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